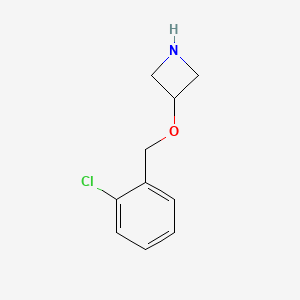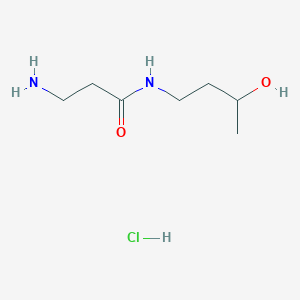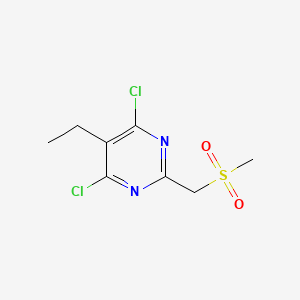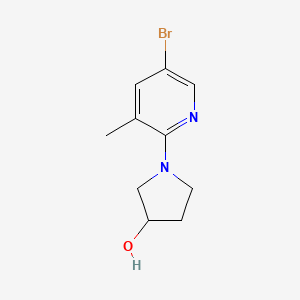
3-((2-Chlorobenzyl)oxy)azétidine
Vue d'ensemble
Description
3-((2-Chlorobenzyl)oxy)azetidine is a chemical compound with the molecular formula C10H12ClNO and a molecular weight of 197.66 g/mol . It is used in laboratory chemicals and the manufacture of chemical compounds .
Molecular Structure Analysis
The InChI code for 3-((2-Chlorobenzyl)oxy)azetidine is 1S/C10H12ClNO/c11-10-4-2-1-3-8(10)7-13-9-5-12-6-9/h1-4,9,12H,5-7H2 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
3-((2-Chlorobenzyl)oxy)azetidine is a pale-yellow to yellow-brown liquid . It should be stored in a refrigerator and shipped at room temperature .Applications De Recherche Scientifique
Science de l'environnement
Enfin, en science de l'environnement, les chercheurs étudient la dégradation et la transformation du 3-((2-Chlorobenzyl)oxy)azétidine pour comprendre son impact environnemental. Cette recherche est cruciale pour évaluer la sécurité et les effets écologiques des composés chimiques libérés dans l'environnement.
Chaque application mentionnée implique des procédures expérimentales où This compound est synthétisé ou modifié, suivi d'un test de son efficacité ou de ses propriétés dans le domaine respectif. Les résultats de ces expériences contribuent à l'avancement des connaissances scientifiques et des applications pratiques dans diverses industries .
Mécanisme D'action
The mechanism of action of 3-CBA is not yet fully understood. However, it is believed that the compound binds to certain enzymes in the body, which then cause a reaction that leads to the desired effect. For example, 3-CBA has been found to inhibit the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can have a variety of effects on the body.
Biochemical and Physiological Effects
3-CBA has been found to have a variety of biochemical and physiological effects on the body. For example, it has been found to have anti-inflammatory and analgesic effects, as well as to inhibit the enzyme acetylcholinesterase. Additionally, it has been found to have an inhibitory effect on the enzyme phospholipase A2, which is involved in the breakdown of fatty acids.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-CBA in lab experiments include its availability, low cost, and stability. Additionally, it is relatively easy to synthesize and can be used in a variety of research applications. However, there are some limitations to using 3-CBA in lab experiments, such as its toxicity and the fact that it is not soluble in water.
Orientations Futures
Future research on 3-CBA could focus on further exploring its mechanism of action, as well as its potential applications in the development of new drugs. Additionally, further research could be conducted on its toxicity and the potential effects of long-term exposure to the compound. Finally, research could be conducted on the potential use of 3-CBA in the synthesis of other organic compounds, as well as its potential use in the treatment of various diseases.
Safety and Hazards
Propriétés
IUPAC Name |
3-[(2-chlorophenyl)methoxy]azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c11-10-4-2-1-3-8(10)7-13-9-5-12-6-9/h1-4,9,12H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRDXACGSHRDVFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OCC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-ylmethanol dihydrochloride](/img/structure/B1441578.png)



![[1-(Morpholin-4-yl)cyclopentyl]methanamine dihydrochloride](/img/structure/B1441582.png)

![[(2R,3R,4R,6R)-3-Acetyloxy-2-methyl-6-(2,7,9,11,13-pentahydroxy-5-methyl-3,18-dioxo-19-oxapentacyclo[8.8.1.01,10.02,7.012,17]nonadeca-4,12(17),13,15-tetraen-14-yl)oxan-4-yl] (2E,4E,6E,8E)-10-[(8-chloro-4,7-dihydroxy-2-oxochromen-3-yl)amino]-10-oxodeca-2,4,6,8-tetraenoate](/img/structure/B1441586.png)
